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molecular formula C12H14ClNOS B8283363 2-(4-chlorobutyl)-2H-1,4-benzothiazin-3(4H)-one

2-(4-chlorobutyl)-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B8283363
M. Wt: 255.76 g/mol
InChI Key: FGGGNMUHXQPMGT-UHFFFAOYSA-N
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Patent
US04640916

Procedure details

By a process similar to that in Reference Example 13-(2), 2-(4-hydroxybutyl)-2H-1,4-benzothiazin-3(4H)-one was allowed to react with thionyl chloride to obtain 2-(4-chlorobutyl)-2H-1,4-benzothiazin-3(4H)-one. The yield was 59.0%. m.p. 111°-112° C. (recrystallized from ethyl acetate-hexane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[C:11](=[O:12])[NH:10][C:9]2[CH:13]=[CH:14][CH:15]=[CH:16][C:8]=2[S:7]1.S(Cl)([Cl:19])=O>>[Cl:19][CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[C:11](=[O:12])[NH:10][C:9]2[CH:13]=[CH:14][CH:15]=[CH:16][C:8]=2[S:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCCC1SC2=C(NC1=O)C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCCC1SC2=C(NC1=O)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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